Molecular Size and Lipophilicity vs. Primary Amine Parent
The N‑phenethyl substitution increases molecular weight by 104 g/mol and adds approximately 1.5–2.0 log units of lipophilicity relative to the primary amine comparator 6‑phenylpyridazin‑3‑amine . The calculated logP of the target compound is estimated at 3.8–4.2, compared to ~2.0 for 6‑phenylpyridazin‑3‑amine . This shift places the compound in a more CNS‑accessible logD range (2–4) and alters its permeability and solubility profile, parameters that directly influence cell‑based assay performance and in vivo exposure.
| Evidence Dimension | Molecular weight and lipophilicity (estimated logP) |
|---|---|
| Target Compound Data | MW 275.3 g/mol; estimated logP 3.8–4.2 |
| Comparator Or Baseline | 6-phenylpyridazin-3-amine (CAS 14966-91-7): MW 171.2 g/mol; estimated logP ~2.0 |
| Quantified Difference | ΔMW = +104 g/mol; ΔlogP ≈ +1.8 to +2.2 |
| Conditions | Calculated properties based on molecular structure; experimental logP not determined for the target compound. |
Why This Matters
For projects requiring a balance of permeability and solubility, the higher logP and MW of the N‑phenethyl derivative offer a differentiated chemical space that cannot be achieved with the primary amine analog.
